molecular formula C17H20O4S B2980804 5-({[4-(Tert-butyl)phenyl]sulfanyl}methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 477866-41-4

5-({[4-(Tert-butyl)phenyl]sulfanyl}methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No. B2980804
CAS RN: 477866-41-4
M. Wt: 320.4
InChI Key: RTYOVRXGHCYYCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-({[4-(Tert-butyl)phenyl]sulfanyl}methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, also known as 5-t-BPSMD, is a versatile compound used in a variety of scientific research applications. It is an organosulfur compound that contains a sulfur-carbon double bond, and a tert-butyl group. It has a molecular weight of 298.4 g/mol and a melting point of 95-97°C. 5-t-BPSMD is a colorless, crystalline solid that is soluble in most organic solvents.

Scientific Research Applications

Synthesis of Schiff Bases

Schiff bases are compounds with a functional group that contains a nitrogen atom connected to a carbon atom via a double bond. The compound can serve as a precursor for the synthesis of Schiff bases containing NNO donors . These bases are capable of forming metal complexes, which are useful in various areas of chemical research, including catalysis and material science.

Biological Applications

The kinetically inert Co(III) compounds derived from such precursors can be converted into kinetically labile Co(II) derivatives in reducing biological environments . This transformation is significant for the delivery of NNO-donor ligands, such as some cytotoxins, to specific locations within biological systems, potentially aiding in targeted therapy applications.

Crystallography and Structural Analysis

The title compound’s crystal structure provides insights into the dihedral angles and packing of phenol-based diketones, which is valuable for understanding the structural aspects of similar organic compounds . Such information is crucial for designing materials with desired physical and chemical properties.

Density Functional Theory (DFT) Studies

DFT studies of the compound have been conducted to understand its electronic structure and properties . These theoretical calculations are essential for predicting the behavior of the compound in various chemical reactions and for designing new compounds with specific electronic characteristics.

Nucleating Agents for Polypropylene

The compound has been used to synthesize nucleating agents for polypropylene (PP), which can significantly improve the material’s mechanical properties . For example, the tensile strength, flexural strength, and flexural modulus of PP composites can be increased by adding small amounts of the synthesized product as a nucleating agent.

Infrared Spectroscopy

The synthesized product from the compound has been characterized using Fourier Transform Infrared spectroscopy (FTIR) . This application is crucial for identifying and studying the molecular structure and composition of materials, which is fundamental in both research and industrial settings.

Thermogravimetric Analysis

Thermogravimetric analysis (TG) of the compound provides valuable data on its thermal stability and decomposition . This information is essential for assessing the suitability of the compound for high-temperature applications and for understanding its behavior under thermal stress.

properties

IUPAC Name

5-[(4-tert-butylphenyl)sulfanylmethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O4S/c1-16(2,3)11-6-8-12(9-7-11)22-10-13-14(18)20-17(4,5)21-15(13)19/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTYOVRXGHCYYCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CSC2=CC=C(C=C2)C(C)(C)C)C(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-({[4-(Tert-butyl)phenyl]sulfanyl}methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

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